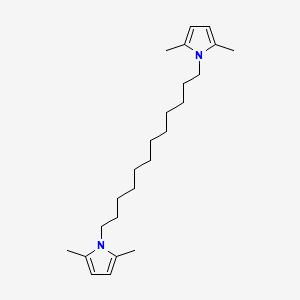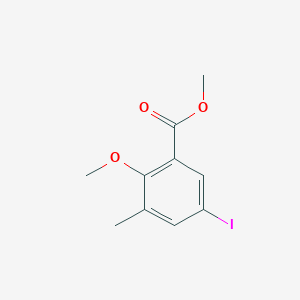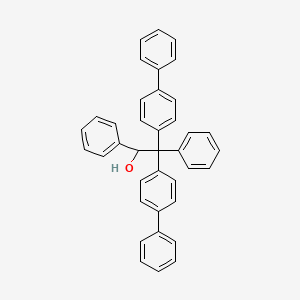
1,4-Butanedisulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butanedisulfinic acid is an organic compound with the chemical formula C4H10O6S2. It is a colorless crystalline solid that is highly soluble in water. This compound is known for its strong hydrophilic properties and is used in various industrial and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Butanedisulfinic acid can be synthesized through the reaction of 1,4-dihalogenated butane with sodium sulfite in the presence of a catalyst. The reaction is carried out in water, and the temperature and reaction time are carefully controlled to optimize yield and minimize side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of 1,4-dibromobutane and a cosolvent in an aqueous solution. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Butanedisulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium sulfide. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Butanedisulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,4-butanedisulfinic acid involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. These interactions are crucial for its applications in chemical synthesis and pharmaceutical development .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanedisulfonic acid: Similar in structure but with a different carbon chain length.
Benzene-1,4-disulfonic acid: Similar in functional groups but with an aromatic ring structure.
2,6-Dichlorobenzenesulfonic acid: Similar in functional groups but with additional chlorine substituents.
Uniqueness
1,4-Butanedisulfinic acid is unique due to its specific carbon chain length and the presence of two sulfonic acid groups. This structure imparts distinct hydrophilic properties and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
6340-77-8 |
|---|---|
Formule moléculaire |
C4H10O4S2 |
Poids moléculaire |
186.3 g/mol |
Nom IUPAC |
butane-1,4-disulfinic acid |
InChI |
InChI=1S/C4H10O4S2/c5-9(6)3-1-2-4-10(7)8/h1-4H2,(H,5,6)(H,7,8) |
Clé InChI |
VNIUTNOHPGOBML-UHFFFAOYSA-N |
SMILES canonique |
C(CCS(=O)O)CS(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


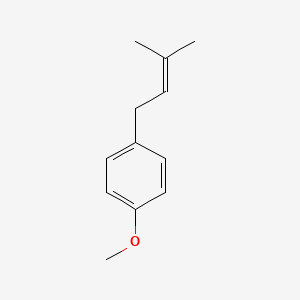
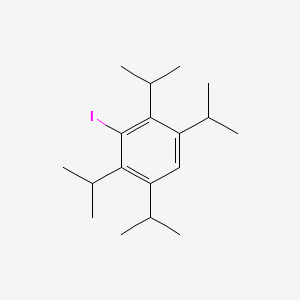
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
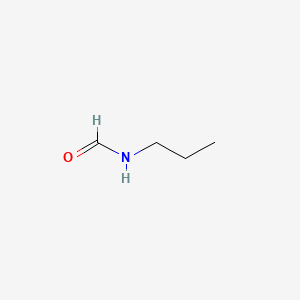
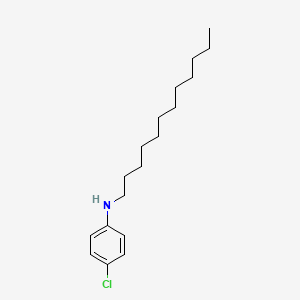
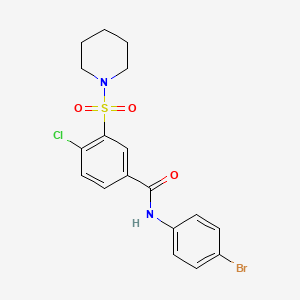
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
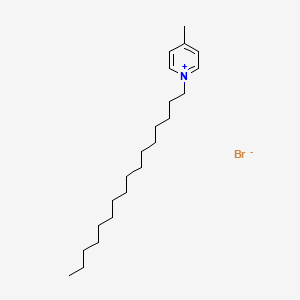
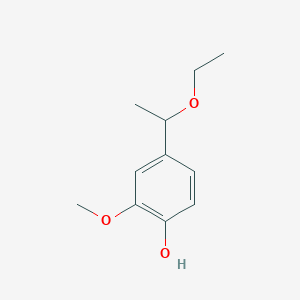
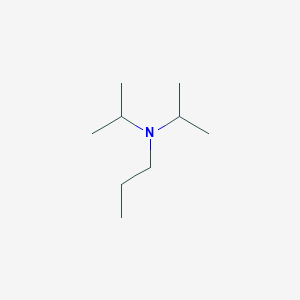
![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
